molecular formula C21H20F2O6 B13040457 ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate

((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate

Cat. No.: B13040457
M. Wt: 406.4 g/mol
InChI Key: IDTUDMVNNWVCQY-ZOVQDZKKSA-N
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Description

((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate is a synthetic organic compound characterized by its unique tetrahydrofuran ring structure, which is substituted with acetoxy, benzyloxy, and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate typically involves multiple steps:

    Formation of the Tetrahydrofuran Ring: The initial step often involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. This can be achieved through intramolecular nucleophilic substitution reactions.

    Introduction of the Difluoro Groups: The difluoro groups are introduced via fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Benzyloxy and Acetoxy Substitution: The benzyloxy and acetoxy groups are introduced through nucleophilic substitution reactions. Benzyl alcohol and acetic anhydride are commonly used reagents for these steps.

    Final Esterification: The final step involves the esterification of the intermediate compound with benzoic acid or its derivatives under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester and acetoxy groups, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The presence of difluoro groups can enhance metabolic stability and bioavailability, making it a promising candidate for drug development. It may also exhibit biological activity against certain targets, warranting further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals and materials. Its unique functional groups may impart desirable properties to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluoro groups could enhance binding affinity and selectivity towards specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ((2R,4S)-5-Acetoxy-4-(benzyloxy)-tetrahydrofuran-2-YL)methyl benzoate: Lacks the difluoro groups, which may result in different chemical and biological properties.

    ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-dichlorotetrahydrofuran-2-YL)methyl benzoate: Contains dichloro groups instead of difluoro, potentially altering its reactivity and stability.

    ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydropyran-2-YL)methyl benzoate: Features a tetrahydropyran ring instead of tetrahydrofuran, which may affect its conformational flexibility and interactions.

Uniqueness

The presence of both difluoro groups and the specific stereochemistry of ((2R,4S)-5-Acetoxy-4-(benzyloxy)-3,3-difluorotetrahydrofuran-2-YL)methyl benzoate distinguishes it from similar compounds

Properties

Molecular Formula

C21H20F2O6

Molecular Weight

406.4 g/mol

IUPAC Name

[(2R,4S)-5-acetyloxy-3,3-difluoro-4-phenylmethoxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C21H20F2O6/c1-14(24)28-20-18(26-12-15-8-4-2-5-9-15)21(22,23)17(29-20)13-27-19(25)16-10-6-3-7-11-16/h2-11,17-18,20H,12-13H2,1H3/t17-,18+,20?/m1/s1

InChI Key

IDTUDMVNNWVCQY-ZOVQDZKKSA-N

Isomeric SMILES

CC(=O)OC1[C@@H](C([C@H](O1)COC(=O)C2=CC=CC=C2)(F)F)OCC3=CC=CC=C3

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)(F)F)OCC3=CC=CC=C3

Origin of Product

United States

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